molecular formula C17H24N2O B3865774 1-[6-(4-Ethylphenoxy)hexyl]imidazole

1-[6-(4-Ethylphenoxy)hexyl]imidazole

Cat. No.: B3865774
M. Wt: 272.4 g/mol
InChI Key: NVPSEQQEKWDZTM-UHFFFAOYSA-N
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Description

1-[6-(4-Ethylphenoxy)hexyl]imidazole is an imidazole derivative characterized by a hexyl chain substituted with a 4-ethylphenoxy group at the 1-position of the imidazole ring.

Properties

IUPAC Name

1-[6-(4-ethylphenoxy)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-2-16-7-9-17(10-8-16)20-14-6-4-3-5-12-19-13-11-18-15-19/h7-11,13,15H,2-6,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPSEQQEKWDZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-Ethylphenoxy)hexyl]imidazole typically involves the following steps:

    Formation of the Hexyl Chain: The hexyl chain is synthesized through a series of reactions, starting with the appropriate alkyl halide and undergoing nucleophilic substitution reactions.

    Introduction of the 4-Ethylphenoxy Group: The 4-ethylphenoxy group is introduced via an etherification reaction, where the phenol derivative reacts with the hexyl chain under basic conditions.

    Cyclization to Form Imidazole Ring: The final step involves the cyclization of the intermediate compound to form the imidazole ring. This is typically achieved through a condensation reaction involving an amine and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-Ethylphenoxy)hexyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[6-(4-Ethylphenoxy)hexyl]imidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[6-(4-Ethylphenoxy)hexyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound’s hydrophobic and hydrophilic regions allow it to interact with various biological membranes and proteins, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-[6-(4-Ethylphenoxy)hexyl]imidazole and related imidazole derivatives:

Compound Substituents Key Features Synthetic Yield Melting Point Reference
This compound 4-Ethylphenoxy, hexyl chain Electron-donating ethyl group; moderate lipophilicity N/A N/A Target
1-[6-(2-Chloro-4-methoxyphenoxy)hexyl]imidazole 2-Chloro-4-methoxyphenoxy, hexyl chain Electron-withdrawing Cl and OCH₃; increased polarity N/A N/A
2-(4-Biphenyl)-4-(4-ethylphenyl)-1H-imidazole (14) Biphenyl, ethylphenyl Bulky aromatic substituents; high molecular weight (430 g/mol) 84% 88–93°C
4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole (98) 4-Cl, 5-phenyl Di-chlorinated; planar aromatic system for π-π interactions 77% 126–128°C
Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f) 4-F, ester group Fluorine-enhanced electronegativity; ester functionality for hydrolysis N/A 119–120°C
SKF-96365 Methoxyphenylpropoxy, methoxyethyl Complex ether chain; designed for calcium channel inhibition N/A N/A

Key Observations :

Substituent Effects: The ethyl group in this compound likely increases electron density on the phenoxy ring compared to chloro or methoxy substituents, which are electron-withdrawing. This difference may influence binding affinity in biological targets (e.g., enzymes or receptors) .

Multi-component reactions (e.g., in ) demonstrate efficient routes to tetrasubstituted imidazoles, though yields and purity depend on substituent compatibility .

Physicochemical Properties :

  • Melting points for halogenated analogs (e.g., 126–128°C for compound 98 ) are higher than those of alkyl-substituted derivatives, likely due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
  • The hexyl chain in the target compound may reduce crystallinity, lowering its melting point relative to rigid aromatic analogs .

Biological Implications :

  • Compounds with chloro or methoxy groups (e.g., ) often exhibit altered pharmacokinetics due to polarity changes. The ethyl group in the target compound may favor hydrophobic binding pockets .
  • SKF-96365 (), despite structural dissimilarity, highlights the pharmacological relevance of imidazole derivatives in modulating ion channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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